1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole
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Overview
Description
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyrrole ring substituted with a 4-bromophenyl group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole typically involves the reaction of 4-bromoaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrrole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-2-phenyl-1h-pyrrole: Similar structure but lacks the methoxy group.
1-(4-Methoxyphenyl)-2-phenyl-1h-pyrrole: Similar structure but lacks the bromine atom.
1-(4-Bromophenyl)-2-(4-nitrophenyl)-1h-pyrrole: Similar structure but contains a nitro group instead of a methoxy group.
Uniqueness
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole is unique due to the presence of both bromine and methoxy substituents, which can influence its reactivity and biological activity. The combination of these groups can enhance the compound’s potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEKZZOKRHAYFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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